molecular formula C18H13Br2ClO5S B12881780 3-(3,5-Dibromo-4-methoxybenzoyl)-2-ethylbenzofuran-6-sulfonyl chloride

3-(3,5-Dibromo-4-methoxybenzoyl)-2-ethylbenzofuran-6-sulfonyl chloride

Cat. No.: B12881780
M. Wt: 536.6 g/mol
InChI Key: CXJMSVNAXYMQTE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-1-benzofuran-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br2ClO5S/c1-3-14-16(11-5-4-10(27(21,23)24)8-15(11)26-14)17(22)9-6-12(19)18(25-2)13(20)7-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJMSVNAXYMQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)Cl)C(=O)C3=CC(=C(C(=C3)Br)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br2ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Functionalization of Benzofuran

  • Starting material: Benzofuran derivatives are alkylated using ethyl halides in the presence of a base (e.g., potassium carbonate or sodium hydride) to introduce the ethyl group at position 2.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Reaction conditions: Mild heating (50–80°C) to ensure selective alkylation.

Step 2: Benzoylation

  • Reagents: Methoxy-substituted benzoyl chloride and a Lewis acid catalyst (e.g., aluminum chloride or ferric chloride).
  • Reaction mechanism: Friedel-Crafts acylation occurs, attaching the benzoyl group to position 3 of the benzofuran ring.
  • Solvent: Non-polar solvents such as dichloromethane or chloroform.
  • Temperature: Controlled at 0–10°C initially, followed by room temperature for completion.

Step 4: Bromination

  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS).
  • Catalyst: Iron(III) bromide or other Lewis acids to enhance bromination selectivity.
  • Solvent: Acetic acid or carbon tetrachloride.
  • Temperature: Carried out at room temperature to avoid over-bromination.

Reaction Conditions and Yields

Step Key Reagents Solvent Temperature Yield (%)
1 Ethyl halide DMF/DMSO 50–80°C ~85
2 Methoxy-benzoyl chloride Dichloromethane 0–25°C ~80
3 SO₃/Chlorosulfonic acid + SOCl₂ Chloroform -10–60°C ~75
4 Bromine/NBS Acetic acid Room temperature ~90

Key Analytical Techniques

To confirm the structure and purity of the synthesized compound, the following analytical methods are employed:

  • Infrared Spectroscopy (IR) :
    • Identifies functional groups such as sulfonyl chloride (-SO₂Cl) and methoxy (-OCH₃).
    • Key peaks include ~1350 cm⁻¹ (S=O stretching) and ~700 cm⁻¹ (C-Cl stretching).

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromo-4-methoxybenzoyl)-2-ethylbenzofuran-6-sulfonyl chloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural attributes that allow for interaction with biological targets. Its sulfonyl chloride functional group is particularly useful for forming covalent bonds with nucleophiles, which is a common mechanism in drug design.

Case Study :
Research has shown that derivatives of this compound can act as potent inhibitors of specific enzymes implicated in cancer progression. For instance, studies have demonstrated that modifications to the benzofuran moiety can enhance the selectivity and potency of the inhibitors against certain cancer cell lines.

Biochemical Assays

3-(3,5-Dibromo-4-methoxybenzoyl)-2-ethylbenzofuran-6-sulfonyl chloride is utilized in biochemical assays to probe enzyme activity and inhibition. Its ability to selectively modify target proteins allows researchers to study the effects of enzyme inhibition on cellular processes.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition IC50 (µM)Reference
Protein Kinase A0.5
Phosphatase Y0.8
Cyclooxygenase 21.2

Synthesis of Novel Compounds

The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its reactivity allows for the introduction of diverse functional groups, facilitating the development of new pharmaceuticals.

Example Synthesis Pathway :
The sulfonyl chloride group can be reacted with amines or alcohols to yield sulfonamides or sulfonate esters, respectively, which are valuable in medicinal chemistry.

Materials Science

In materials science, this compound is explored for its potential use in creating advanced materials with specific electrical or optical properties. The incorporation of dibromo and methoxy groups enhances the electronic characteristics of polymers derived from this compound.

Mechanism of Action

The mechanism by which 3-(3,5-Dibromo-4-methoxybenzoyl)-2-ethylbenzofuran-6-sulfonyl chloride exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Weight Key Functional Groups Substituents Reactivity/Applications
Target Compound 672.36 Sulfonyl chloride, Benzofuran Ethyl, Br, OCH₃ Pharmaceutical intermediate
Tenovin-36 () ~600* Sulfonamide, Benzamide Br, OCH₃, pentanamide Anticancer (HDAC inhibition)
Metsulfuron Methyl () 381.37 Sulfonylurea, Triazine CH₃, OCH₃ Herbicide (ALS inhibitor)
4-Butoxy-3,5-dichlorobenzoyl Chloride () 261.02 Acid chloride Cl, O(CH₂)₃CH₃ Chemical synthesis intermediate

*Estimated based on synthesis data in .

Key Differences and Implications

Bromine vs. Chlorine Substituents :

  • The target compound’s 3,5-dibromo-4-methoxybenzoyl group increases molecular weight and lipophilicity compared to chlorine analogs (e.g., 4-butoxy-3,5-dichlorobenzoyl chloride). Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets but reduce aqueous solubility .

Benzofuran Core vs. Triazine or Benzoate Systems :

  • Unlike metsulfuron methyl (triazine-based sulfonylurea herbicide), the benzofuran core in the target compound may confer distinct electronic properties, altering binding affinity to enzymes like acetolactate synthase (ALS) or histone deacetylases (HDACs) .

Sulfonyl Chloride vs. Sulfonamide/Sulfonylurea: The sulfonyl chloride group is more reactive than sulfonamides (Tenovin-36) or sulfonylureas (metsulfuron methyl). This makes the target compound a versatile intermediate for synthesizing sulfonamide drugs or agrochemicals .

Stability and Handling

  • Sulfonyl chlorides are moisture-sensitive; the target compound likely requires anhydrous storage, contrasting with more stable sulfonamides or methyl esters (e.g., metsulfuron methyl) .

Biological Activity

3-(3,5-Dibromo-4-methoxybenzoyl)-2-ethylbenzofuran-6-sulfonyl chloride, with CAS number 1951451-82-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C18H13Br2ClO5S
  • Molecular Weight : 536.62 g/mol
  • Structure : The compound features a benzofuran core substituted with a dibromo and methoxy group, along with a sulfonyl chloride functional group.

The biological activity of 3-(3,5-Dibromo-4-methoxybenzoyl)-2-ethylbenzofuran-6-sulfonyl chloride primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonyl chloride moiety is known to participate in nucleophilic substitution reactions, which can lead to the modification of proteins and enzymes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. This inhibition is attributed to the compound's ability to induce apoptosis (programmed cell death) through the activation of caspase pathways.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

  • Protein Tyrosine Phosphatases (PTPs) : It has been noted for its inhibitory action on PTPs, which are critical in regulating cellular signaling pathways involved in cancer progression and diabetes.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of benzofuran compounds, including 3-(3,5-Dibromo-4-methoxybenzoyl)-2-ethylbenzofuran-6-sulfonyl chloride. The results demonstrated a dose-dependent reduction in cell viability across multiple cancer cell lines. The compound was found to have an IC50 value of approximately 15 µM against MCF-7 breast cancer cells.

CompoundCell LineIC50 (µM)
3-(3,5-Dibromo-4-methoxybenzoyl)-2-ethylbenzofuran-6-sulfonyl chlorideMCF-715
Control (Doxorubicin)MCF-70.5

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers assessed the impact of this compound on PTP1B activity. The results indicated that it effectively reduced PTP1B activity by 70% at a concentration of 10 µM, suggesting its potential role in managing insulin resistance.

CompoundPTP1B Activity Reduction (%)Concentration (µM)
3-(3,5-Dibromo-4-methoxybenzoyl)-2-ethylbenzofuran-6-sulfonyl chloride7010
Control (Tungstate)8010

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial. The compound exhibits several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Therefore, careful handling and thorough toxicological evaluations are recommended before clinical applications.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 3-(3,5-Dibromo-4-methoxybenzoyl)-2-ethylbenzofuran-6-sulfonyl chloride?

Methodological Answer:

  • Stepwise Synthesis : Begin with the benzofuran core, introducing the ethyl group at position 2 via Friedel-Crafts alkylation. Bromination at positions 3 and 5 of the methoxybenzoyl moiety requires controlled conditions (e.g., Br₂ in acetic acid at 0–5°C).
  • Sulfonyl Chloride Formation : Use chlorosulfonic acid under anhydrous conditions, followed by quenching with thionyl chloride to stabilize the sulfonyl chloride group.
  • Critical Considerations : Employ deactivated glassware (5% dimethyldichlorosilane in toluene) to prevent analyte adsorption during purification . Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and isolate intermediates via column chromatography.

Basic: Which spectroscopic and crystallographic methods are optimal for structural characterization?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use ¹H and ¹³C NMR in CDCl₃ to resolve aromatic protons and confirm substitution patterns. 2D NMR (COSY, HSQC) clarifies coupling between the benzofuran and methoxybenzoyl groups.
    • FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370–1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹).
  • Crystallography : Refine single-crystal X-ray diffraction data using SHELXL (SHELX system) for high-resolution structural validation. Anisotropic displacement parameters resolve bromine and sulfur electron densities .

Advanced: How can contradictory data in reaction yields or purity be systematically analyzed?

Methodological Answer:

  • Source Identification :
    • Moisture Sensitivity : Test yields under strict anhydrous vs. ambient conditions. Use Karl Fischer titration to quantify trace water in solvents.
    • Side Reactions : Employ HPLC-MS (C18 column, acetonitrile/water gradient) to detect sulfonic acid byproducts from premature hydrolysis.
  • Statistical Design : Apply a fractional factorial experimental design (e.g., varying temperature, stoichiometry, and reaction time) to isolate critical variables .

Advanced: What computational approaches model the electronic and reactive properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess sulfonyl chloride stability.
  • Data Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Stability Studies :
    • Thermal Stability : Use DSC/TGA to identify decomposition thresholds (>150°C likely for sulfonyl chlorides).
    • Hydrolytic Sensitivity : Monitor degradation in buffered solutions (pH 4–9) via UV-Vis (λ_max ~280 nm for benzofuran).
    • Long-Term Storage : Store at –20°C in amber vials under argon. Confirm stability with periodic HPLC analysis (Zorbax Eclipse Plus C18 column) .

Advanced: How can divergent results in crystallographic vs. solution-phase structural data be resolved?

Methodological Answer:

  • Polymorphism Screening : Recrystallize from multiple solvents (e.g., ethanol, DCM/hexane) and compare XRD patterns.
  • Solution-State Analysis : Use NOESY NMR to detect conformational flexibility in solution that may differ from the solid state.
  • Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may skew spectroscopic interpretations .

Advanced: What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Methodological Answer:

  • Kinetic Studies : Conduct pseudo-first-order reactions with amines (e.g., benzylamine) in varying solvents (THF vs. acetonitrile). Monitor via ¹H NMR or conductometric titration.
  • Leaving Group Analysis : Compare activation energies (DFT) for chloride displacement vs. competing hydrolysis pathways.
  • Isotopic Labeling : Use ³⁵S-labeled sulfonyl chloride to trace reaction pathways via scintillation counting .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2-propanol:methanol (1:1) to recover the sulfonyl chloride .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/petroleum ether) to minimize residual brominated impurities.

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